7-(Diethylamino)-4-(hydroxymethyl)coumarin

Catalog No.
S787438
CAS No.
54711-38-5
M.F
C14H17NO3
M. Wt
247.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(Diethylamino)-4-(hydroxymethyl)coumarin

CAS Number

54711-38-5

Product Name

7-(Diethylamino)-4-(hydroxymethyl)coumarin

IUPAC Name

7-(diethylamino)-4-(hydroxymethyl)chromen-2-one

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

InChI

InChI=1S/C14H17NO3/c1-3-15(4-2)11-5-6-12-10(9-16)7-14(17)18-13(12)8-11/h5-8,16H,3-4,9H2,1-2H3

InChI Key

NMZSXNOCNJMJQT-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)CO

The exact mass of the compound 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

7-(Diethylamino)-4-(hydroxymethyl)coumarin (CAS 54711-38-5), widely known as DEACM, is a highly specialized photoremovable protecting group (PPG) utilized in the synthesis of light-activated biomolecules and prodrugs . Unlike traditional ultraviolet-dependent photocages, DEACM features a strong electron-donating 7-diethylamino group that red-shifts its absorption maximum into the visible spectrum (~390–400 nm). The 4-hydroxymethyl moiety serves as a critical synthetic handle, enabling direct and high-yield conjugation to carboxylic acids, phosphates, and amines via ester, carbonate, or carbamate linkages. This combination of visible-light responsiveness, intrinsic blue fluorescence, and straightforward processability makes DEACM a premium precursor for developing spatiotemporally controllable probes, caged oligonucleotides, and photopharmacological agents.

Substituting DEACM with standard o-nitrobenzyl (oNB) or nitrophenethyl (NPE) photocages fundamentally compromises experimental and therapeutic viability, as these generic alternatives require high-energy UV light (<365 nm) that induces severe phototoxicity and tissue damage in live-cell workflows [1]. Furthermore, oNB cages are non-fluorescent and generate toxic o-nitrosobenzaldehyde byproducts upon cleavage, destroying the ability to track uncaging events in real time. Attempting to substitute DEACM with cheaper in-class analogs like 7-diethylamino-4-methylcoumarin (Coumarin 1) fails entirely in procurement, as the lack of the 4-hydroxymethyl group prevents direct conjugation to target payloads, forcing buyers into costly, low-yield, multi-step functionalization campaigns.

Orthogonal Wavelength Selectivity for Multiplexed Activation

In complex biological models requiring the independent activation of multiple pathways, DEACM demonstrates strict chromatic orthogonality against standard nitrophenethyl (NPE) and o-nitrobenzyl (oNB) cages. Spectroscopic and HPLC analyses reveal that DEACM-caged substrates can be quantitatively cleaved using 420 nm visible light, a wavelength at which NPE-caged compounds exhibit near-zero photolysis[1]. This allows for sequential two-color uncaging—first releasing the DEACM payload at 420 nm, followed by the NPE payload at 365 nm—without cross-talk.

Evidence DimensionPhotolysis under 420 nm visible light
Target Compound DataDEACM-caged peptides (Quantitative cleavage)
Comparator Or BaselineNPE-caged peptides (Negligible uncaging / stable)
Quantified DifferenceAbsolute wavelength-selective cleavage at 420 nm
ConditionsAqueous buffer (pH 7.1), 420 nm irradiation followed by 365 nm irradiation, monitored by RP-HPLC

Allows buyers to procure DEACM as a specialized secondary trigger for advanced multiplexed assays where standard UV cages would cause simultaneous, uncontrolled release.

Superior Photolysis Efficiency and Kinetics

For kinetic studies and rapid biological triggers, the photolysis rate of the protecting group must significantly outpace the biological event being measured. In comparative studies of caged oligonucleotides, DEACM-modified substrates demonstrated an uncaging efficiency 17 times higher than identical substrates caged with standard nitrophenethyl (NPE) groups under visible light conditions [1]. Quantitative uncaging of DEACM-dG was achieved within 2 minutes using a 400 nm LED, whereas NPE required prolonged UV exposure that risks sample degradation.

Evidence DimensionRelative uncaging efficiency
Target Compound DataDEACM-caged oligonucleotide (17x higher efficiency)
Comparator Or BaselineNPE-caged oligonucleotide (Baseline efficiency)
Quantified Difference17-fold increase in uncaging efficiency
ConditionsAqueous medium, visible light irradiation (400-470 nm)

Ensures that researchers and developers can achieve rapid, quantitative payload release without subjecting sensitive biological samples to prolonged irradiation.

Built-In Real-Time Fluorescence Tracking

A major limitation of traditional o-nitrobenzyl (oNB) photocages is their lack of fluorescence, which blinds researchers to the spatial distribution and cleavage kinetics of the prodrug. DEACM overcomes this by functioning simultaneously as a photoremovable protecting group and a fluorescent reporter. In the development of double-photocaged Cathepsin B probes, DEACM provided strong blue fluorescence (excitation ~390 nm), enabling direct, real-time spatiotemporal tracking of the probe's localization and activation in cancer cell cultures, whereas the oNB moiety acted merely as a dark quencher [1].

Evidence DimensionIntrinsic reporter capability
Target Compound DataDEACM (Strong blue fluorescence, enables direct tracking)
Comparator Or Baselineo-Nitrobenzyl (oNB) (Non-fluorescent, acts as a quencher)
Quantified DifferenceEliminates the need for secondary fluorophore conjugation
ConditionsIn vitro cancer cell cultures, monitored via fluorescence microscopy

Dramatically simplifies the synthesis of theranostic agents by combining the protecting group and the imaging reporter into a single, low-molecular-weight moiety.

Direct Precursor Suitability and Processability

In industrial and laboratory procurement, the selection of a photocage precursor is heavily dictated by its readiness for conjugation. 7-(Diethylamino)-4-(hydroxymethyl)coumarin (DEACM) possesses a highly reactive primary alcohol at the C4 position, allowing for direct, one-step conversion into carbonates, carbamates, or esters for payload attachment [1]. In contrast, cheaper structural analogs like 7-diethylamino-4-methylcoumarin (Coumarin 1) lack this hydroxyl handle, requiring aggressive, low-yield radical bromination or oxidation steps to become synthetically useful as a photocage.

Evidence DimensionSteps to payload conjugation
Target Compound DataDEACM (Direct 1-step conjugation via 4-hydroxymethyl)
Comparator Or BaselineCoumarin 1 (Requires multi-step functionalization)
Quantified DifferenceSaves at least 1-2 critical synthetic steps and avoids harsh reagents
ConditionsStandard organic synthesis workflows for esterification/carbamation

Directly reduces manufacturing costs, improves overall synthetic yield, and accelerates the development timeline for novel light-activated compounds.

Multiplexed Photopharmacology and Sequential Activation

Directly leveraging its orthogonal wavelength selectivity against UV-activated cages, DEACM is the optimal choice for synthesizing secondary triggers in complex biological assays where two distinct drugs or signaling molecules must be released independently using different light wavelengths [1].

Theranostic Prodrug Development

Utilizing its intrinsic blue fluorescence, DEACM is ideal for manufacturing trackable prodrugs and activity-based probes. It allows developers to monitor drug localization and confirm the precise moment of uncaging without increasing the molecular weight by adding a separate fluorophore [1].

Light-Activated Oligonucleotide Synthesis

Because of its superior photolysis kinetics and visible-light activation, DEACM is highly preferred over NPE cages for synthesizing caged DNA/RNA (e.g., DEACM-dG phosphoramidites). This ensures rapid, quantitative uncaging for precise spatiotemporal control of gene expression in live cells without UV-induced DNA damage [2].

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

247.12084340 Da

Monoisotopic Mass

247.12084340 Da

Heavy Atom Count

18

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

7-(Diethylamino)-4-(hydroxymethyl)-2H-1-benzopyran-2-one

Dates

Last modified: 08-15-2023
Zhang et al. Optogenetic control of kinetochore function. Nature Chemical Biology, doi: 10.1038/nchembio.2456, published online 14 August 2017

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